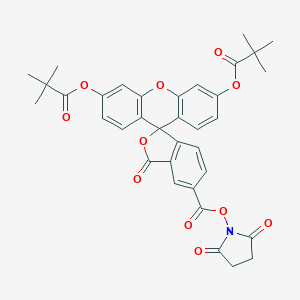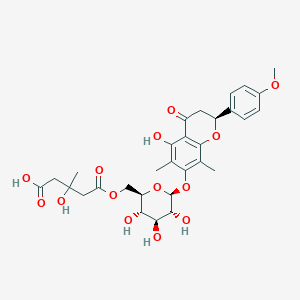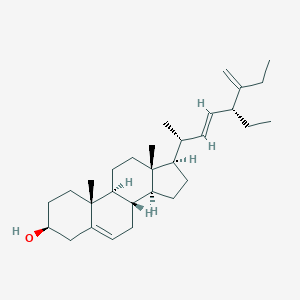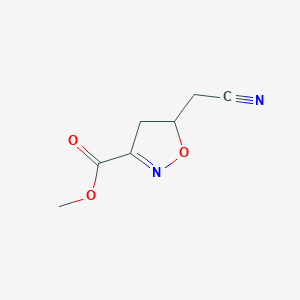![molecular formula C9H10N2O B061969 1-Methoxy-4-methyl-1H-benzo[d]imidazole CAS No. 161958-71-0](/img/structure/B61969.png)
1-Methoxy-4-methyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-methyl-1H-benzo[d]imidazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MMI and has been found to exhibit a range of interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-methyl-1H-benzo[d]imidazole is not fully understood. However, it is believed to interact with DNA and RNA through intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid.
Effets Biochimiques Et Physiologiques
1-Methoxy-4-methyl-1H-benzo[d]imidazole has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methoxy-4-methyl-1H-benzo[d]imidazole in lab experiments is its potential as a fluorescent probe for DNA and RNA. However, one limitation is its potential toxicity, which must be carefully considered when using the compound in experiments.
Orientations Futures
There are many potential future directions for research on 1-Methoxy-4-methyl-1H-benzo[d]imidazole. One area of interest is its potential use in the treatment of cancer and other diseases. Another area of interest is its potential as a fluorescent probe for DNA and RNA. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-Methoxy-4-methyl-1H-benzo[d]imidazole can be achieved through a variety of methods. One commonly used method is the reaction between 4-methyl-1,2-phenylenediamine and methanol in the presence of a catalyst such as sulfuric acid.
Applications De Recherche Scientifique
1-Methoxy-4-methyl-1H-benzo[d]imidazole has been found to have potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for DNA and RNA, as well as for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
1-methoxy-4-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-4-3-5-8-9(7)10-6-11(8)12-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJZDSAIMHDSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-methyl-1H-benzo[d]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)

![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)


![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)

